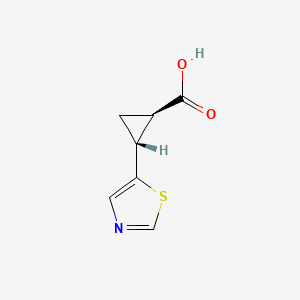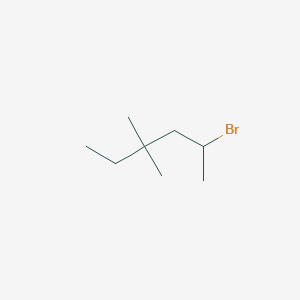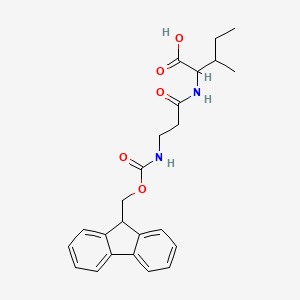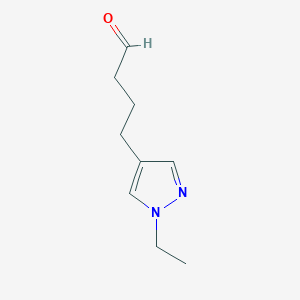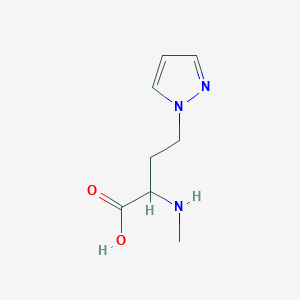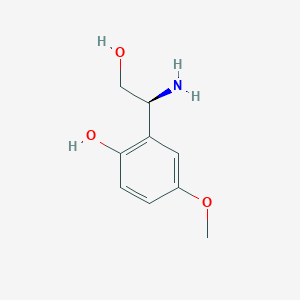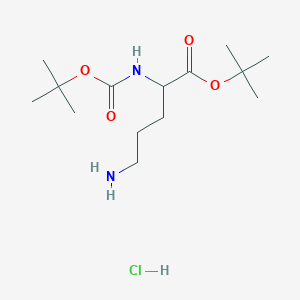
N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide is a chemical compound with the molecular formula C6H15N3O2 and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxyethyl group, and an amino group attached to a propanimidamide backbone . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide involves several steps. One common method includes the reaction of 3-aminopropionitrile with methoxyethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to hydroxylation to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide can be compared with similar compounds such as N’-hydroxy-3-[(2-methoxyethyl)(methyl)amino]propanimidamide . While both compounds share similar structural features, the presence of a methyl group in the latter can influence its reactivity and biological activity. This highlights the uniqueness of N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide in terms of its specific chemical and biological properties .
Properties
Molecular Formula |
C6H15N3O2 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N'-hydroxy-3-(2-methoxyethylamino)propanimidamide |
InChI |
InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(7)9-10/h8,10H,2-5H2,1H3,(H2,7,9) |
InChI Key |
JKFKGJMWUXDCRI-UHFFFAOYSA-N |
Isomeric SMILES |
COCCNCC/C(=N/O)/N |
Canonical SMILES |
COCCNCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


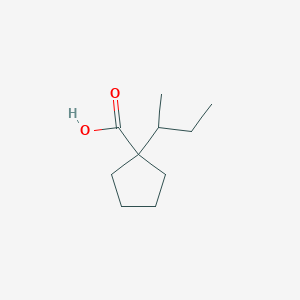
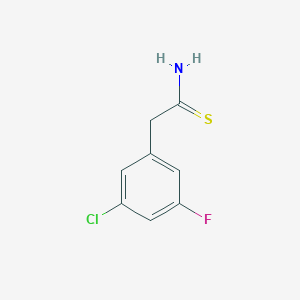
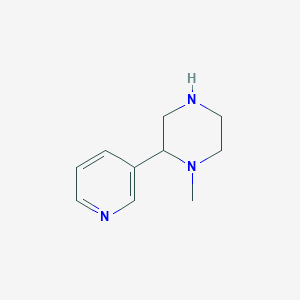
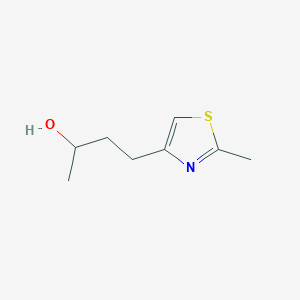
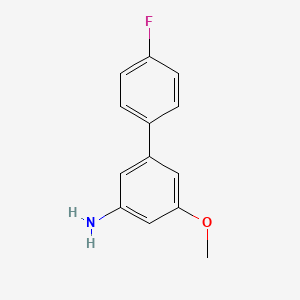
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
